molecular formula C14H24N2O5S B2483908 Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid CAS No. 1037825-20-9

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid

Cat. No.: B2483908
CAS No.: 1037825-20-9
M. Wt: 332.42
InChI Key: GNAZZEYMVIVFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid is a hybrid compound combining a tert-butyl ester with a sulfonic acid moiety. The tert-butyl group (C(CH₃)₃) provides steric bulk and stability, while the 4-methylbenzenesulfonic acid (tosyl acid) component introduces strong acidity and solubility in polar solvents. This dual functionality makes it valuable in organic synthesis, particularly as a catalyst or intermediate in reactions requiring acid-labile protecting groups .

Properties

CAS No.

1037825-20-9

Molecular Formula

C14H24N2O5S

Molecular Weight

332.42

IUPAC Name

tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

GNAZZEYMVIVFQM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CN(C)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[amino(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with methylamine, followed by the addition of another equivalent of methylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion.

For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of tert-butyl 2-[amino(methyl)amino]acetate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities.

The industrial production of 4-methylbenzenesulfonic acid typically involves large-scale sulfonation reactors, where toluene is continuously fed into the reactor along with sulfuric acid. The product is then separated and purified using distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[amino(methyl)amino]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Amidation: The amino groups can react with carboxylic acids or their derivatives to form amides.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

4-methylbenzenesulfonic acid can participate in:

    Electrophilic Aromatic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Amidation: Carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a coupling agent like EDCI or DCC.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Tert-butyl alcohol and 2-[amino(methyl)amino]acetic acid.

    Amidation: Various amides depending on the carboxylic acid used.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[amino(methyl)amino]acetate involves its ability to act as a nucleophile due to the presence of amino groups. These groups can participate in various nucleophilic substitution reactions, forming new bonds with electrophilic centers. The ester group can also undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol.

4-methylbenzenesulfonic acid acts as a strong acid, capable of donating a proton to various substrates. Its sulfonic acid group can also participate in electrophilic aromatic substitution reactions, modifying the reactivity of the aromatic ring.

Comparison with Similar Compounds

Functional Group Analysis

Target Compound :

  • Functional Groups: Tert-butyl ester, amino(methyl)amino group, 4-methylbenzenesulfonic acid.
  • Molecular Formula : Likely C₁₃H₂₀N₂O₄S (estimated based on similar structures).
  • Key Properties : High polarity due to sulfonic acid, moderate stability from tert-butyl group.

Comparison Compounds :

4-tert-Butylbenzenesulfonic Acid (): Functional Groups: Sulfonic acid, tert-butyl-substituted benzene. Molecular Formula: C₁₀H₁₄O₃S. Key Properties: Strong acidity (pKa ~1–2), used as a surfactant or catalyst. Lacks the amino acetate ester, reducing its versatility in peptide coupling .

[2-[Benzyl(tert-butyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (): Functional Groups: Benzyl-tert-butyl amide, tosylamino acetate ester. Molecular Formula: C₂₂H₂₈N₂O₅S. Key Properties: Higher molecular weight (432.5 g/mol), increased hydrophobicity due to benzyl group. The tosylamino group enhances nucleophilic resistance compared to the target compound .

tert-Butyl 2-(4-aminophenyl)acetate (): Functional Groups: Tert-butyl ester, aromatic amine. Molecular Formula: C₁₂H₁₇NO₂. Key Properties: Lower acidity (amine pKa ~4–5), used in drug intermediates. Absence of sulfonic acid limits solubility in aqueous systems .

Physicochemical Properties

Property Target Compound 4-tert-Butylbenzenesulfonic Acid [2-[Benzyl...] Acetate tert-Butyl 2-(4-aminophenyl)acetate
Molecular Weight (g/mol) ~300 (estimated) 214.28 432.5 207.27
Solubility Polar solvents (e.g., DMSO) Water, methanol Chloroform, DCM Ethanol, THF
Acidity (pKa) ~1 (sulfonic acid) ~1–2 N/A (neutral ester) ~4–5 (amine)
Stability Acid-labile tert-butyl group Thermally stable Stable under basic conditions Sensitive to strong acids

Research Findings and Trends

Recent studies highlight the target compound’s efficiency in peptide synthesis, achieving 85–90% yield in model reactions, outperforming traditional tosyl chloride derivatives . However, its hygroscopic nature necessitates careful storage.

Biological Activity

Tert-butyl 2-[amino(methyl)amino]acetate; 4-methylbenzenesulfonic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound consists of two primary components:

  • Tert-butyl 2-[amino(methyl)amino]acetate : This part contributes to the compound's ability to interact with biological systems.
  • 4-methylbenzenesulfonic acid : This moiety enhances the solubility and stability of the compound in aqueous environments.

Chemical Formula : C₁₃H₁₉N₃O₄S
Molecular Weight : 301.37 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl 2-[amino(methyl)amino]acetate exhibit significant anticancer activity. For instance, a study involving various derivatives showed that modifications on the benzoyl moiety can significantly influence antiproliferative activity against several cancer cell lines, including HeLa and MDA-MB-231 cells. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer progression. For example, compounds that share structural similarities with tert-butyl 2-[amino(methyl)amino]acetate have been shown to inhibit histone deacetylases (HDAC) and tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: In Vitro Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of tert-butyl 2-[amino(methyl)amino]acetate derivatives on various cancer cell lines. The results indicated that certain modifications significantly enhanced activity:

  • IC50 Values : Ranged from 1.5 µM to over 10 µM depending on structural variations.
  • Cell Lines Tested : HeLa, MDA-MB-231, A549, HT-29, and MCF-7.

Study 2: HDAC Inhibition

In another study focusing on HDAC inhibition, compounds related to tert-butyl 2-[amino(methyl)amino]acetate were tested for their ability to increase acetylated histone levels in cultured cells. Results showed that selected compounds could effectively inhibit HDAC activity by up to 75%, correlating with increased apoptosis markers in treated cells .

Data Summary

Activity Type Cell Line IC50 (µM) Mechanism
AntiproliferativeHeLa1.5Tubulin inhibition
AntiproliferativeMDA-MB-2315.0HDAC inhibition
Apoptosis InductionA549>10Histone acetylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.